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Compound of Interest

Compound Name: 2-Chloroheptane

Cat. No.: B094523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloroheptane (C₇H₁₅Cl), a halogenated alkane. The document details nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for their acquisition. This information is crucial for the identification, characterization,

and quality control of 2-chloroheptane in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 2-chloroheptane, both ¹H and ¹³C NMR provide distinct signals

corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2-chloroheptane is characterized by overlapping multiplets in the

aliphatic region. The proton attached to the carbon bearing the chlorine atom (C2) is the most

deshielded. The following table summarizes the predicted ¹H NMR spectral data.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.08 Sextet 1H H-2

~1.75 Multiplet 2H H-3

~1.52 Doublet 3H H-1

~1.30 Multiplet 6H H-4, H-5, H-6

~0.90 Triplet 3H H-7

Note: Predicted data is based on computational models. Actual experimental values may vary

slightly.

¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of 2-chloroheptane displays seven distinct signals,

corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the

electronegative chlorine atom (C-2) resonates at the lowest field.

Chemical Shift (δ) ppm Assignment

~62.5 C-2

~40.5 C-3

~31.5 C-5

~26.5 C-4

~25.0 C-1

~22.5 C-6

~14.0 C-7

Note: Experimental data reported in CDCl₃ solvent[1]. Predicted values are used for a complete

assignment.
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Experimental Protocol for NMR Spectroscopy
A sample of 2-chloroheptane (~5-10 mg) is dissolved in approximately 0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of

tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ

= 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz

or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the

spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-
chloroheptane is dominated by absorptions corresponding to C-H and C-Cl bonds.

IR Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2960-2850 Strong C-H Stretch
Alkane (CH₃, CH₂,

CH)

1465 Medium C-H Bend Alkane (CH₂)

1380 Medium C-H Bend Alkane (CH₃)

850-550 Medium-Strong C-Cl Stretch Alkyl Halide

Note: These are characteristic ranges. The vapor phase IR spectrum is available in public

databases.[1][3]

Experimental Protocol for IR Spectroscopy
For a liquid sample like 2-chloroheptane, the IR spectrum can be obtained using the neat

liquid. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to create a

thin liquid film. The plates are then mounted in the sample holder of an FT-IR spectrometer and

the spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can

be used, where a drop of the liquid is placed directly onto the ATR crystal. A background
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spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For 2-
chloroheptane, electron ionization (EI) is typically used, which causes the molecule to

fragment in a characteristic pattern, allowing for structural confirmation.

Mass Spectrometry Data
The mass spectrum of 2-chloroheptane shows a molecular ion peak (M⁺) and several

fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular

ion and any chlorine-containing fragments appear as a pair of peaks (M⁺ and M+2) separated

by two m/z units, with a relative intensity ratio of approximately 3:1.

m/z Proposed Fragment Ion Identity

134/136 [CH₃(CH₂)₄CH(Cl)CH₃]⁺ Molecular Ion (M⁺)

99 [C₇H₁₅]⁺ Loss of Cl radical

91 [C₅H₁₀Cl]⁺
Alpha cleavage, loss of C₂H₅

radical

63/65 [CH₃CHCl]⁺
Alpha cleavage, loss of C₅H₁₁

radical

56 [C₄H₈]⁺
Rearrangement and

fragmentation

43 [C₃H₇]⁺ Propyl cation

Note: The base peak is often observed at m/z 43 or 56. Data is compiled from the NIST Mass

Spectrometry Data Center.[4]

Experimental Protocol for Mass Spectrometry
Due to its volatility, 2-chloroheptane is well-suited for analysis by Gas Chromatography-Mass

Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g.,
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dichloromethane or hexane) is injected into the GC. The components are separated on a

capillary column and then introduced into the mass spectrometer's ion source. Electron

ionization (EI) at 70 eV is a standard method for inducing fragmentation. The mass analyzer

separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for 2-chloroheptane
upon electron ionization.
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Caption: Proposed mass spectrometry fragmentation of 2-chloroheptane.

General Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the spectroscopic analysis of a liquid organic

compound like 2-chloroheptane.
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Caption: General workflow for spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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